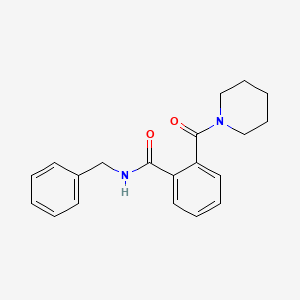

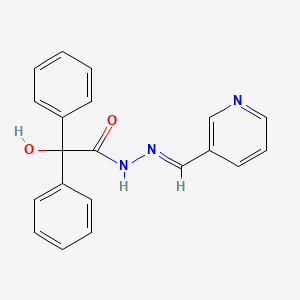

![molecular formula C21H23ClN2O B5566593 8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)

8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one" falls under a class of chemicals known for their potential pharmacological interest. Its structure and synthesis are based on diazaspiro decanone frameworks, which have been explored for various biological activities, including antihypertensive, antimicrobial, and antifungal properties.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-3-one derivatives involves multi-step chemical reactions, including Michael addition and cyclization processes, to introduce the desired functional groups and achieve the spirocyclic framework. For instance, Pardali et al. (2021) described a cost-effective synthesis method yielding high-purity compounds through a three-step synthesis process, highlighting the flexibility and efficiency of producing such molecules (Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G., 2021).

Wissenschaftliche Forschungsanwendungen

Biochemical Receptor Agonism

Research into the structural analogs of 8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one has led to the discovery of compounds with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, such as 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, have shown to act as full agonists in biochemical assays, demonstrating potential therapeutic applications in targeting the ORL1 receptor pathway (Röver et al., 2000).

Anticancer and Antidiabetic Potential

A novel series of spirothiazolidines analogs, including compounds structurally related to 8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one, have been synthesized and evaluated for their therapeutic potential. Certain derivatives have shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting a promising avenue for antidiabetic drug development (Flefel et al., 2019).

Antiviral Research

Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, sharing a core structure with 8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one, have been synthesized and shown to inhibit human coronavirus 229E replication. The most active compound in this series demonstrated an EC50 value comparable to known coronavirus inhibitors, highlighting the potential of these scaffolds in antiviral drug development (Apaydın et al., 2019).

T-Type Calcium Channel Antagonism

The hypothesis that an appropriately substituted 2,8-diazaspiro[4.5]decan-1-one could serve as a T-type calcium channel antagonist was supported by the design and synthesis of compounds exhibiting potent inhibitory activity. These findings suggest a role for these compounds in conditions where modulation of T-type calcium channels is beneficial, further expanding the therapeutic applications of this chemical scaffold (Fritch & Krajewski, 2010).

Chitin Synthase Inhibition and Antifungal Activity

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and screened for their inhibitory activity against chitin synthase and antifungal properties. Certain compounds demonstrated potent activity against chitin synthase, with IC50 values in the low micromolar range, and exhibited selective antifungal activities, offering insights into new antifungal agent development (Li et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

8-[[3-(4-chlorophenyl)phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O/c22-19-6-4-17(5-7-19)18-3-1-2-16(12-18)14-24-10-8-21(9-11-24)13-20(25)23-15-21/h1-7,12H,8-11,13-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKORJPYJNXJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)NC2)CC3=CC(=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(4'-Chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)

![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)

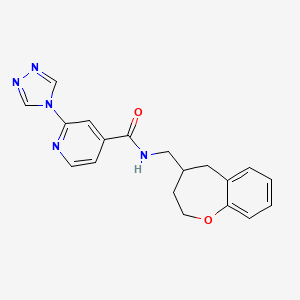

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)

![2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)